4-(7H-purin-6-yloxy)benzoic acid

Description

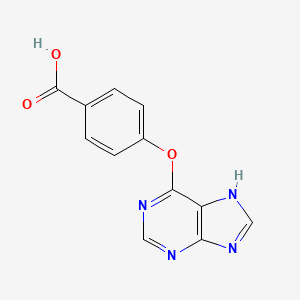

4-(7H-purin-6-yloxy)benzoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a purine moiety linked to a benzoic acid group through an ether linkage.

Properties

IUPAC Name |

4-(7H-purin-6-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c17-12(18)7-1-3-8(4-2-7)19-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,17,18)(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJERBMKACLBCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7H-purin-6-yloxy)benzoic acid typically involves the reaction of 6-chloropurine with 4-hydroxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(7H-purin-6-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms of the purine or benzoic acid groups.

Substitution: The ether linkage allows for potential substitution reactions, where the purine or benzoic acid groups can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group would yield carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(7H-purin-6-yloxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7H-purin-6-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(6-chloropurin-9-yl)benzoic acid

- 4-(7H-purin-6-yloxy)phenol

- 4-(7H-purin-6-yloxy)benzaldehyde

Uniqueness

4-(7H-purin-6-yloxy)benzoic acid is unique due to its specific ether linkage between the purine and benzoic acid groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-(7H-purin-6-yloxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound features a purine moiety linked to a benzoic acid group, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of 6-chloropurine with 4-hydroxybenzoic acid under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) as the solvent. This method facilitates nucleophilic substitution, yielding the desired product with high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The purine structure allows it to mimic natural nucleotides, enabling binding to nucleotide-binding sites. This interaction can modulate enzyme activity, influencing various cellular processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antiviral Properties : The compound has shown potential antiviral activity by inhibiting enzymes involved in viral replication.

- Anticancer Effects : Studies suggest that it may inhibit specific enzymes related to DNA metabolism, positioning it as a candidate for anticancer therapy.

- Enzyme Modulation : It has been studied for its effects on protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis .

- Cytotoxicity : The compound has exhibited varying levels of cytotoxic effects against different cancer cell lines, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction : A study demonstrated that derivatives of benzoic acid could enhance the activity of cathepsins B and L, key enzymes in protein degradation pathways. The research highlighted that specific structural features of benzoic acid derivatives could significantly influence their biological activity .

- Antiproliferative Activity : In vitro assays showed that this compound could inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer treatment strategies .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(6-chloropurin-9-yl)benzoic acid | Chlorinated purine structure | Different biological profile |

| 4-(7H-purin-6-yloxy)phenol | Hydroxylated version | Potentially different pharmacodynamics |

| Methyl 4-(9H-purin-6-yloxy)benzoate | Methyl ester instead of carboxylic acid | Variations in solubility and reactivity |

This table illustrates how structural variations can lead to different biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.